molecular formula C10H7ClN2 B1313617 6'-Chloro-[2,3']bipyridinyl CAS No. 93297-75-7

6'-Chloro-[2,3']bipyridinyl

Cat. No. B1313617
CAS RN: 93297-75-7
M. Wt: 190.63 g/mol
InChI Key: ROAFJYZJWCBMBL-UHFFFAOYSA-N
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Description

“6’-Chloro-[2,3’]bipyridinyl” is a chemical compound with the molecular formula C11H6ClN3. It has a molecular weight of 215.64 .


Molecular Structure Analysis

The InChI code for “6’-Chloro-[2,3’]bipyridinyl” is 1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “6’-Chloro-[2,3’]bipyridinyl”, the molecular weight is 215.64 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources .

Scientific Research Applications

Reactivity and Activation Studies

6'-Chloro-[2,3']bipyridinyl derivatives have been studied extensively for their reactivity and selective activation behaviors. Stoccoro et al. (2003) investigated the reactivity of 6-substituted 2,2′-bipyridines with palladium(II) derivatives, revealing selective activation of C(sp3)-H versus C(sp2)-H. The study showed unexpected activation of a C(sp3)−H bond with loss of methane in less coordinating solvents like dichloromethane, leading to 6-membered cyclometallated derivatives, which are crucial in understanding the reactivity and application of these compounds in catalysis and material science Stoccoro et al., 2003.

Fluorescence Properties

6-Amino derivatives of 2,2′:6′,2″-terpyridine, structurally related to 6'-Chloro-[2,3']bipyridinyl, show remarkably efficient fluorescence in organic solutions. Mutai et al. (2002) found that these compounds exhibit strong fluorescence with maxima shifting to longer wavelengths as solvent polarity increases. This property has implications in the development of new materials for optical and electronic applications Mutai et al., 2002.

Crystal Structure Analysis

Conterosito et al. (2016) reported the synthesis, NMR characterization, and crystal structure of 6-Chloro 4,4′-dimethyl 2,2′-bipyridine, a compound structurally related to 6'-Chloro-[2,3']bipyridinyl. The study provided detailed insights into the molecular structure and crystal packing, which are vital for understanding the material properties and potential applications in various scientific fields Conterosito et al., 2016.

Photocatalysis and Hydrogen Production

Du et al. (2008) explored the use of Platinum(II) bi- and terpyridyl chloro complexes, related to 6'-Chloro-[2,3']bipyridinyl, in photocatalytic hydrogen production from water. The study highlights the role of these complexes as catalysts or precursors in photocatalytic processes, contributing to the development of sustainable energy solutions Du et al., 2008.

Halogen Bonding Interactions

Carter et al. (2017) investigated molecular uranyl materials featuring 2,5-diiodobenzoic acid and N-donor capping ligands, closely related to 6'-Chloro-[2,3']bipyridinyl. The research sheds light on harnessing uranyl oxo atoms via halogen bonding interactions, which is significant for understanding the non-covalent assembly in uranyl complexes Carter et al., 2017.

properties

IUPAC Name

2-chloro-5-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAFJYZJWCBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449614
Record name 6'-Chloro-[2,3']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Chloro-[2,3']bipyridinyl

CAS RN

93297-75-7
Record name 6'-Chloro-[2,3']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, tetrahydrofuran solution containing isopropylmagnesium chloride (19.5% by weight, 30.3 g, 57.5 mmol) was charged, and cooled at 10° C., and then, tetrahydrofuran solution (20 g) containing 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then reaction mixture was added dropwise to the solution of tetrahydrofuran (20 g) containing 2-bromopyridine (7.9 g, 50.0 mmol) and [1,1′-bis(diphenylphosphino)propane]nickel dichloride (0.14 g, 0.25 mmol) in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours. However, 6-chloro-3,2′-bipyridine could not be obtained.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis(diphenylphosphino)propane]nickel dichloride
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-bromopyridine (7.0 g, 44.0 mmol), palladium acetate (0.5 g, 2.2 mmol), triphenylphosphine (2.5 g, 9.5 mmol), potassium carbonate (37.0 g, 267.0 mmol), 1,2-dimethoxyethane (60 g) and water (80 g) were added to the resultant 6-chloro-3-pyridyl boronic acid (6.9 g, 44.0 mmol), and the reaction mixture was stirred, and then refluxed with heating for 6.0 hours. Reaction solution was cooled, and then ethyl acetate (50 g) was added, the reaction solution was stirred for 1.0 hour, and was left to stand to separate organic layer. Organic layer was washed with 10% by weight of aqueous solution of ammonium chloride (20 g), 10% aqueous solution of ammonia (20 g), 10% aqueous solution of sodium chloride (20 g), and then condensed under reduced pressure to obtain 6-chloro-3,2′-bipyridine (7.0 g, 38.3 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, tetrahydrofuran solution of isopropylmagnesium chloride (19.5% by weight, 30.3 g, 57.5 mmol) as a magnesiation reagent was charged, and cooled at 10° C., then tetrahydrofuran solution (20 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) as a 2,5-dihalogenopyridine derivative (I) was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, then the reaction mixture was added dropwise to the solution of tetrahydrofuran (20 g) containing 2-bromopyridine (7.9 g, 50.0 mmol) as a halogenoaryl derivative (II) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.20 g, 0.25 mmol) as a palladium compound, in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, then reaction was stopped by adding saturated aqueous solution of ammonium chloride (50 g), and was left to stand to isolate organic layer. Organic layer was washed with saturated sodium chloride solution (10 g), then condensed under reduced pressure, to obtain crude 6-chloro-3,2′-bipyridine (10.6 g, purity: 81%, yield: 90%). The resultant crude 6-chloro-3,2′-bipyridine (10.6 g) was subjected to simple distillation under reduced pressure (0.9 mmHg, 124° C.), to obtain 6-chloro-3,2′-bipyridine (8.0 g, yield: 68%) as a 6-halogeno-3-arylpyridine derivative (III).
[Compound]
Name
6-halogeno-3-arylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,5-dihalogenopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
7.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
halogenoaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The same synthesis procedures as in Example 1 were conducted except for using 2-chloro-5-cyanopyridine and 1,4-dioxane-2,3-diol in place of 4-cyanopyridine and a 40% glyoxal aqueous solution, respectively, and, after completion of the reaction, the organic layer was distilled under reduced pressure of 3.0 to 3.1 Torr to obtain a 150 to 152° C. fraction. Thus, there was obtained 151.0 g (yield: 82.5%) of the end product as pale yellow crystals. HPLC analysis revealed that purity of the product was 99.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Rádl, W Hafner, M Budeaínsky… - Archiv der Pharmazie …, 2000 - Wiley Online Library
A series of epibatidine analogs and their positional isomers bearing an 8‐azabicyclo[3.2.1]octane moiety is described. Also some of their simplified analogs bearing a 3‐piperidine …
Number of citations: 14 onlinelibrary.wiley.com

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